molecular formula C18H14O2S B15476251 4-Benzhydrylthiophene-3-carboxylic acid CAS No. 36540-51-9

4-Benzhydrylthiophene-3-carboxylic acid

Cat. No.: B15476251
CAS No.: 36540-51-9
M. Wt: 294.4 g/mol
InChI Key: BYRUKMRBPYPFJR-UHFFFAOYSA-N
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Description

4-Benzhydrylthiophene-3-carboxylic acid (CAS: 36540-51-9) is a thiophene derivative featuring a benzhydryl (diphenylmethyl) group at the 4-position and a carboxylic acid moiety at the 3-position of the thiophene ring. Synthesized via a multi-step process involving phosphorus pentachloride and tin(IV) chloride, it is obtained as a white solid with a melting point of 170°C and a moderate yield of 41% . Key spectral data include:

  • IR: Broad absorption at 3150–2600 cm⁻¹ (acid OH) and a strong C=O stretch at 1680 cm⁻¹.
  • NMR: Signals at δ 1.80 (H5), δ 3.80 (methine proton), and δ -2.3 (carboxylic acid proton) in DMSO-d6 .
    Corrected Molecular Formula: Based on analytical data (C 73.44%, H 4.79%, S 10.89%), the formula is likely C₁₉H₁₆O₂S (MW: 308.39 g/mol), rectifying a probable typo in the original report .

Properties

CAS No.

36540-51-9

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

4-benzhydrylthiophene-3-carboxylic acid

InChI

InChI=1S/C18H14O2S/c19-18(20)16-12-21-11-15(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,19,20)

InChI Key

BYRUKMRBPYPFJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-benzhydrylthiophene-3-carboxylic acid with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Applications
4-Benzhydrylthiophene-3-carboxylic acid C₁₉H₁₆O₂S 308.39 170 Carboxylic acid, Thiophene, Benzhydryl Synthetic intermediate
4-Chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester C₁₁H₉ClO₂S 240.71 N/A Ester, Chloro, Benzo[b]thiophene Pharmaceutical intermediate
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) C₉H₈O₄ 180.16 223–225 (decomposes) Acrylic acid, Dihydroxybenzene Pharmacological research, cosmetics
1-Benzyl-4-thiophen-2-yl-pyrrolidine-3-carboxylic acid C₁₆H₁₅NO₂S 285.36 N/A Carboxylic acid, Pyrrolidine, Thiophene Unknown (Safety data available)

Key Differences and Implications

Core Structure and Reactivity
  • Thiophene vs. Benzo[b]thiophene: The target compound’s thiophene ring is non-fused, whereas 4-chloro-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester contains a fused benzene-thiophene system. This fusion increases aromaticity and may alter electronic properties, affecting reactivity in substitution reactions .
  • In contrast, the chloro and methyl groups in the benzo[b]thiophene derivative may direct electrophilic substitutions to specific positions .

Research Findings and Contradictions

  • Synthesis Efficiency : The target compound’s 41% yield is comparable to other thiophene derivatives but lower than caffeic acid’s commercial availability via extraction .
  • Contradictions in Data : initially reported the molecular formula as C₁₃H₁₈O₄S, which conflicts with analytical data. The corrected formula (C₁₉H₁₆O₂S) aligns with elemental analysis .

Q & A

Q. Analytical methods :

  • IR spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and broad 3150–2600 cm⁻¹ (acidic O-H stretch) .
  • ¹H NMR (DMSO-d₆) : δ 1.80 (d, J = 3.5 Hz, H5), δ 3.33 (d, J = 3.5 Hz, H2), and δ 3.80 (s, benzhydryl methine proton) .
  • Elemental analysis : Matches calculated values for C₁₃H₁₈O₄S (C: 73.44%; H: 4.79%; S: 10.89%) .

Basic: What are the solubility properties of 4-Benzhydrylthiophene-3-carboxylic acid, and how should it be stored?

  • Solubility : Likely polar-aprotic solvent soluble (e.g., DMSO, DMF) due to the carboxylic acid and aromatic groups. Limited solubility in water.
  • Storage : Store in airtight containers at 2–8°C, protected from moisture (common for carboxylic acids). Avoid prolonged exposure to light .

Advanced: How can researchers optimize the synthetic yield of 4-Benzhydrylthiophene-3-carboxylic acid?

Q. Methodological considerations :

  • Catalyst loading : Adjust SnCl₄ stoichiometry (e.g., 1.4 equivalents vs. 1.0 equivalent) to enhance cyclization efficiency.
  • Temperature control : Maintain strict cooling (0°C) during SnCl₄ addition to minimize side reactions.
  • Purification : Use gradient elution in column chromatography (e.g., benzene/ethyl acetate) to improve separation of byproducts .

Advanced: How should conflicting spectral data (e.g., NMR peak splitting) be resolved during characterization?

  • Approach :
    • Compare with structurally related compounds (e.g., substituted thiophenes) for expected splitting patterns .
    • Use 2D NMR (COSY, HSQC) to assign coupling interactions and confirm proton assignments.
    • Verify purity via HPLC or mass spectrometry to rule out impurities .

Advanced: What strategies mitigate decomposition of 4-Benzhydrylthiophene-3-carboxylic acid under acidic or oxidative conditions?

  • Stabilization :
    • Add antioxidants (e.g., BHT) to reaction mixtures.
    • Use inert atmospheres (N₂/Ar) during synthesis and storage.
    • Avoid strong acids/bases; buffer solutions near pH 7 for biological assays .

Advanced: How can researchers evaluate the biological activity of 4-Benzhydrylthiophene-3-carboxylic acid?

Q. Methodology :

  • Enzyme inhibition assays : Target enzymes with thiophene-binding pockets (e.g., cyclooxygenase, kinases) using fluorogenic substrates.
  • Cellular uptake studies : Label with fluorescent tags (e.g., FITC) to track intracellular localization.
  • SAR studies : Compare with analogs (e.g., methyl esters or halogenated derivatives) to identify critical functional groups .

Advanced: What mechanistic insights explain the role of SnCl₄ in the synthesis of 4-Benzhydrylthiophene-3-carboxylic acid?

  • Mechanism : SnCl₄ acts as a Lewis acid, coordinating to the acyl chloride intermediate and increasing electrophilicity at the thiophene ring’s C4 position. This facilitates benzhydryl group attachment via electrophilic aromatic substitution .

Advanced: How can column chromatography challenges (e.g., low resolution) be addressed during purification?

  • Optimization :
    • Use smaller silica gel particle size (e.g., 40–63 µm) for improved separation.
    • Adjust solvent polarity (e.g., add 1–5% ethyl acetate to benzene) to modulate elution rates.
    • Monitor fractions via TLC with UV visualization .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

  • In silico tools :
    • Molecular docking : Predict binding affinity to targets (e.g., using AutoDock Vina).
    • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate reactivity with substituents.
    • MD simulations : Assess stability of ligand-target complexes over time .

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